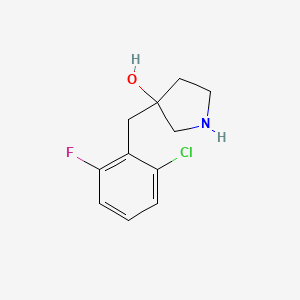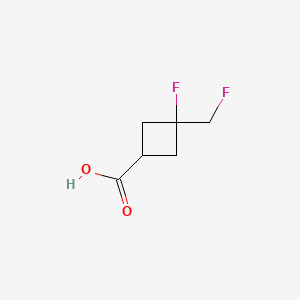![molecular formula C6H12Cl2N2O2 B13597714 1-{3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazol-3-yl}methanamine dihydrochloride](/img/structure/B13597714.png)
1-{3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazol-3-yl}methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazol-3-yl}methanamine dihydrochloride is a chemical compound with the molecular formula C6H10N2O2·2HCl It is known for its unique structure, which includes a fused furoxazole ring system
Preparation Methods
The synthesis of 1-{3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazol-3-yl}methanamine dihydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from readily available precursors
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
1-{3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazol-3-yl}methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The methanamine group can undergo substitution reactions with various electrophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized furoxazole derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
1-{3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazol-3-yl}methanamine dihydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs. Its unique structure makes it a candidate for drug discovery and development.
Industry: In industrial settings, the compound may be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazol-3-yl}methanamine dihydrochloride involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Pathways Involved: The specific pathways affected by the compound depend on its target. For example, if the compound targets a kinase, it may influence signaling pathways related to cell growth and proliferation.
Comparison with Similar Compounds
1-{3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazol-3-yl}methanamine dihydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole and other furoxazole derivatives share structural similarities with this compound.
Uniqueness: The presence of the methanamine group and the specific arrangement of the furoxazole ring system make this compound unique. Its distinct structure contributes to its specific chemical and biological properties, setting it apart from other related compounds.
Properties
Molecular Formula |
C6H12Cl2N2O2 |
|---|---|
Molecular Weight |
215.07 g/mol |
IUPAC Name |
3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazol-3-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C6H10N2O2.2ClH/c7-3-5-4-1-2-9-6(4)10-8-5;;/h4,6H,1-3,7H2;2*1H |
InChI Key |
HNLKWSJFGMZHAX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2C1C(=NO2)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid](/img/structure/B13597680.png)

![2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine hydrochloride](/img/structure/B13597688.png)
